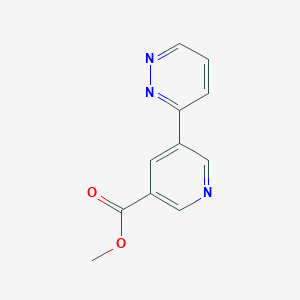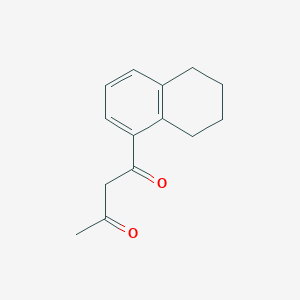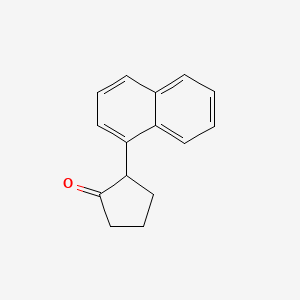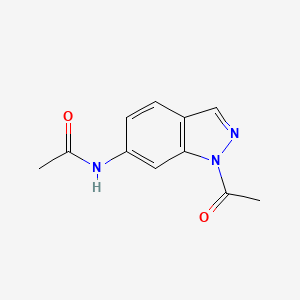
2-(4-Ethoxyquinazolin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyquinazolin-2-yl)acetonitrile is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by an ethoxy group at the 4-position and an acetonitrile group at the 2-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyquinazolin-2-yl)acetonitrile typically involves the reaction of 4-ethoxyquinazoline with acetonitrile under specific conditions. One common method involves the use of a base such as cesium fluoride to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .
化学反应分析
Types of Reactions
2-(4-Ethoxyquinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acid derivatives, while reduction can produce 2-(4-ethoxyquinazolin-2-yl)ethylamine .
科学研究应用
2-(4-Ethoxyquinazolin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 2-(4-Ethoxyquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
2-(4-Methoxyquinazolin-2-yl)acetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chloroquinazolin-2-yl)acetonitrile: Contains a chloro group at the 4-position.
2-(4-Methylquinazolin-2-yl)acetonitrile: Features a methyl group at the 4-position.
Uniqueness
2-(4-Ethoxyquinazolin-2-yl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets compared to other similar compounds .
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
2-(4-ethoxyquinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-9-5-3-4-6-10(9)14-11(15-12)7-8-13/h3-6H,2,7H2,1H3 |
InChI 键 |
XYJYKRGMCGUPFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC2=CC=CC=C21)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


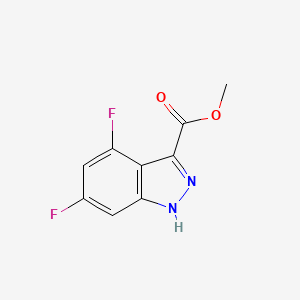

![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)
